

A Comparative Spectroscopic Analysis of Methyl 3-iodothiophene-2-carboxylate and Its Derivatives

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Compound of Interest

Compound Name: Methyl 3-iodothiophene-2-carboxylate

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A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of **Methyl 3-iodothiophene-2-carboxylate** and its halogenated, methylated, and nitrated analogs. This report provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.

This guide offers a comparative analysis of the spectroscopic properties of **Methyl 3-iodothiophene-2-carboxylate** and a selection of its derivatives, including Methyl 3-bromothiophene-2-carboxylate, Methyl 3-chlorothiophene-2-carboxylate, Methyl 3-methylthiophene-2-carboxylate, and Methyl 3-nitrothiophene-2-carboxylate. Understanding the nuanced differences in their spectral data is crucial for the identification, characterization, and quality control of these compounds in research and pharmaceutical development.

Spectroscopic Data Summary

The following tables provide a summarized comparison of the key spectroscopic data for **Methyl 3-iodothiophene-2-carboxylate** and its derivatives.

¹H NMR Spectral Data (CDCl₃, δ ppm)

Compound	H4	H5	OCH ₃	Other
Methyl 3-iodothiophene-2-carboxylate	~7.5 (d)	~7.1 (d)	~3.9 (s)	
Methyl 3-bromothiophene-2-carboxylate ^[1]	7.46 (d)	7.09 (d)	3.90 (s)	
Methyl 3-chlorothiophene-2-carboxylate	~7.4 (d)	~7.0 (d)	~3.9 (s)	
Methyl 3-methylthiophene-2-carboxylate	7.33 (d)	6.84 (d)	3.87 (s)	2.53 (s, 3-CH ₃)
Methyl 3-nitrothiophene-2-carboxylate	~8.1 (d)	~7.4 (d)	~4.0 (s)	

Note: 'd' denotes a doublet and 's' denotes a singlet. Approximate values (~) are estimated based on typical substituent effects and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data (CDCl₃, δ ppm)

Compound	C=O	C2	C3	C4	C5	OCH ₃	Other
Methyl 3-iodothiophene-2-carboxylate	~162	~135	~95	~140	~128	~52	
Methyl 3-bromothiophene-2-carboxylate[1]	161.0	133.63	116.96	130.61	127.12	52.10	
Methyl 3-chlorothiophene-2-carboxylate	~161	~133	~128	~130	~127	~52	
Methyl 3-methylthiophene-2-carboxylate	163.5	132.8	139.3	131.2	125.8	51.7	16.2 (3-CH ₃)
Methyl 3-nitrothiophene-2-carboxylate	~160	~130	~150	~128	~125	~53	

Note: Approximate values (~) are estimated based on typical substituent effects and may vary slightly based on experimental conditions.

IR Spectral Data (cm⁻¹)

Compound	v(C=O)	v(C-O)	v(C=C)	v(C-S)	Other Key Bands
Methyl 3-iodothiophene-2-carboxylate	~1710	~1250	~1520	~830	
Methyl 3-bromothiophene-2-carboxylate	~1715	~1255	~1525	~835	
Methyl 3-chlorothiophene-2-carboxylate	~1720	~1260	~1530	~840	
Methyl 3-methylthiophene-2-carboxylate	1718	1255	1535	845	2950 (C-H stretch)
Methyl 3-nitrothiophene-2-carboxylate	~1725	~1270	~1540	~850	~1530 & ~1350 (NO ₂)

Note: Approximate values (~) are provided based on typical ranges for these functional groups.

Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M]^+$	Key Fragment Ions
Methyl 3-iodothiophene-2-carboxylate	268	$[M-OCH_3]^+$, $[M-COOCH_3]^+$, $[C_4H_2IS]^+$
Methyl 3-bromothiophene-2-carboxylate ^[1]	220/222 (M/M+2)	$[M-OCH_3]^+$, $[M-COOCH_3]^+$, $[C_4H_2BrS]^+$
Methyl 3-chlorothiophene-2-carboxylate	176/178 (M/M+2)	$[M-OCH_3]^+$, $[M-COOCH_3]^+$, $[C_4H_2ClS]^+$
Methyl 3-methylthiophene-2-carboxylate ^[2]	156	125 ($[M-OCH_3]^+$)
Methyl 3-nitrothiophene-2-carboxylate	187	$[M-NO_2]^+$, $[M-OCH_3]^+$, $[M-COOCH_3]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **1H NMR Acquisition:** Proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to 1H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory or using KBr pellets.

- ATR Method (for solids and liquids): A small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean crystal is taken prior to sample analysis.
- KBr Pellet Method (for solids): Approximately 1-2 mg of the compound is ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder, and the spectrum is recorded.

Mass Spectrometry (MS)

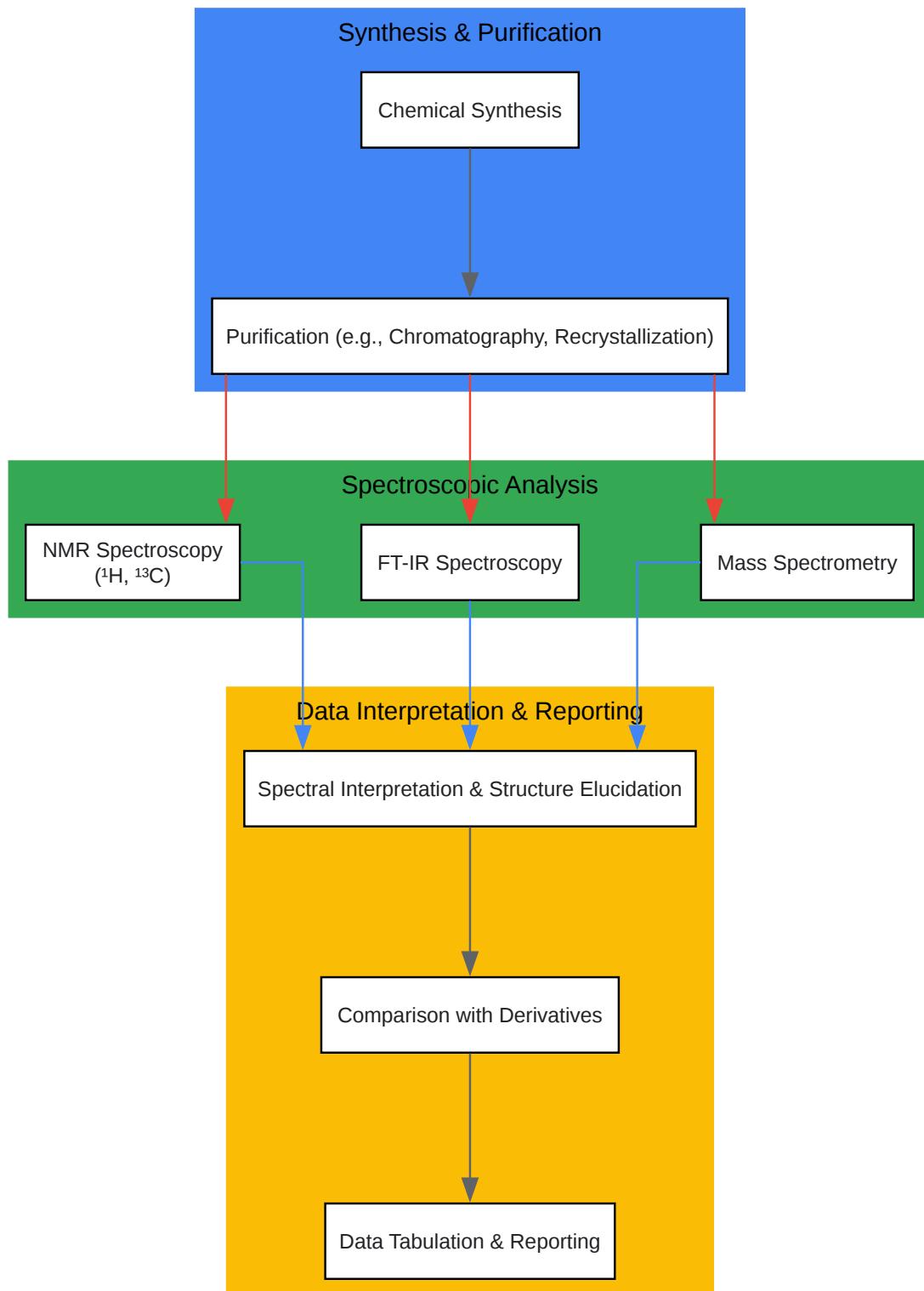
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

- Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Workflow for Spectroscopic Characterization

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Caption: A flowchart illustrating the key stages from chemical synthesis to spectroscopic analysis and data interpretation.

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